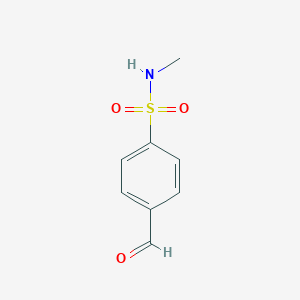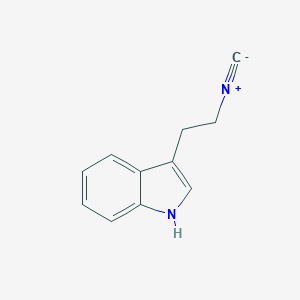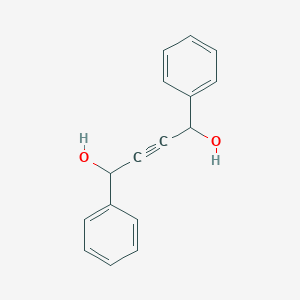
1,4-Diphenylbut-2-yne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenylbut-2-yne-1,4-diol (DPBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBD is a white crystalline powder with a molecular weight of 246.29 g/mol and a melting point of 170-172°C. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用機序
The mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,4-Diphenylbut-2-yne-1,4-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
1,4-Diphenylbut-2-yne-1,4-diol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to induce apoptosis (programmed cell death) in cancer cells. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the growth and migration of cancer cells. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
1,4-Diphenylbut-2-yne-1,4-diol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been shown to exhibit a variety of biological activities. However, there are also some limitations to the use of 1,4-Diphenylbut-2-yne-1,4-diol in lab experiments. For example, 1,4-Diphenylbut-2-yne-1,4-diol has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for research on 1,4-Diphenylbut-2-yne-1,4-diol. One area of interest is the development of 1,4-Diphenylbut-2-yne-1,4-diol-based fluorescent probes for the detection of metal ions. Another potential direction is the exploration of 1,4-Diphenylbut-2-yne-1,4-diol's potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol and its potential applications in the treatment of various diseases.
合成法
1,4-Diphenylbut-2-yne-1,4-diol can be synthesized through various methods, including the reaction of 1,4-diphenylbut-2-yne with a strong base, such as sodium hydride, in the presence of a solvent. This reaction yields 1,4-Diphenylbut-2-yne-1,4-diol as a white crystalline solid. Other methods of synthesis include the reaction of 1,4-diphenylbut-2-yne with a palladium catalyst and the reaction of 1,4-diphenylbut-2-yne with a copper catalyst.
科学的研究の応用
1,4-Diphenylbut-2-yne-1,4-diol has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. 1,4-Diphenylbut-2-yne-1,4-diol has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have potential as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
4482-17-1 |
|---|---|
製品名 |
1,4-Diphenylbut-2-yne-1,4-diol |
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |
InChIキー |
JYKDEDMACOKPEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
その他のCAS番号 |
4482-17-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



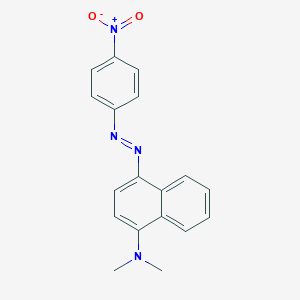
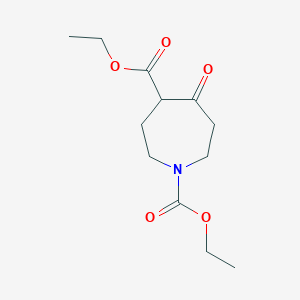
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
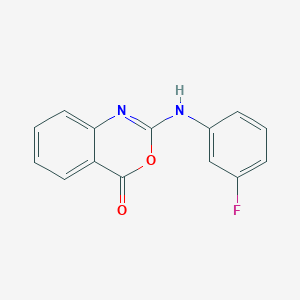
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
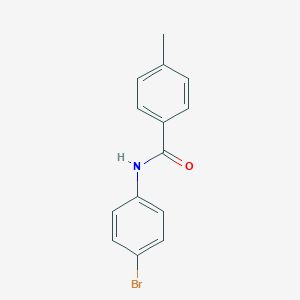
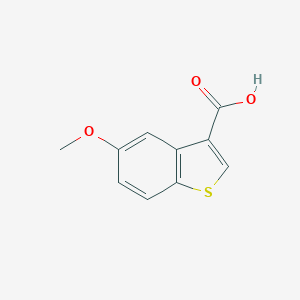

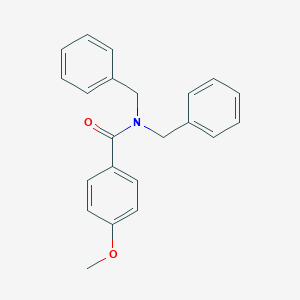
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
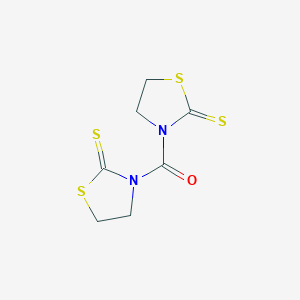
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
